4-Chloro-2-hydroxyphenylboronic acid
CAS No.: 1238196-66-1
Cat. No.: VC2860091
Molecular Formula: C6H6BClO3
Molecular Weight: 172.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1238196-66-1 |
---|---|
Molecular Formula | C6H6BClO3 |
Molecular Weight | 172.37 g/mol |
IUPAC Name | (4-chloro-2-hydroxyphenyl)boronic acid |
Standard InChI | InChI=1S/C6H6BClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H |
Standard InChI Key | XBNRJKSGOLRSRX-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1)Cl)O)(O)O |
Canonical SMILES | B(C1=C(C=C(C=C1)Cl)O)(O)O |
Introduction
Basic Information and Classification
4-Chloro-2-hydroxyphenylboronic acid is an organoboron compound characterized by a boronic acid functional group attached to a chlorinated and hydroxylated aromatic ring. This compound serves as an essential building block in organic synthesis, particularly in carbon-carbon bond formation reactions.
Property | Information |
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CAS Registry Number | 1238196-66-1 |
IUPAC Name | (4-chloro-2-hydroxyphenyl)boronic acid |
Molecular Formula | C₆H₆BClO₃ |
Molecular Weight | 172.37 g/mol |
MDL Number | MFCD18383546 |
Common Synonyms | 2-Hydroxy-4-chlorophenylboronic acid, Boronic acid, B-(4-chloro-2-hydroxyphenyl)- |
Chemical Classification | Organoboron compound, Arylboronic acid |
Physical and Chemical Properties
4-Chloro-2-hydroxyphenylboronic acid exhibits specific physical and chemical characteristics that influence its behavior in chemical reactions and its handling requirements.
Property | Value |
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Physical State (20°C) | Solid |
Appearance | White to light yellow to light red powder or crystalline solid |
Storage Temperature | Room temperature (recommended in a cool and dark place, <15°C) |
LogP | 1.87 |
Polar Surface Area (PSA) | 61 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 3 |
Heavy Atoms Count | 11 |
Rotatable Bond Count | 1 |
Number of Rings | 1 |
Carbon Bond Saturation (Fsp³) | 0 |
Structural Characteristics
The structure of 4-Chloro-2-hydroxyphenylboronic acid features a phenyl ring with three key functional groups: a boronic acid (B(OH)₂) at position 1, a hydroxyl group (OH) at position 2, and a chlorine atom at position 4. This specific arrangement of functional groups contributes to its unique reactivity profile and applications in organic synthesis.
The boronic acid moiety consists of a boron atom bonded to two hydroxyl groups and the aromatic ring. This arrangement allows for participation in various reactions, particularly transmetalation processes in palladium-catalyzed coupling reactions. The hydroxyl group at the ortho position can interact with the boronic acid through hydrogen bonding, potentially affecting the reactivity and stability of the compound.
Synthesis and Preparation Methods
Several synthetic routes can be employed to prepare 4-Chloro-2-hydroxyphenylboronic acid, with the most common approaches involving borylation of appropriate aryl halide precursors.
Miyaura Borylation
One standard method involves the Miyaura borylation reaction, where an appropriate aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base:
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Starting with 4-chloro-2-hydroxyphenyl bromide or iodide
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Reaction with bis(pinacolato)diboron
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Catalysis by palladium complexes such as PdCl₂(dppf)
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Base-mediated conditions (commonly using potassium acetate)
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Subsequent hydrolysis of the boronic ester to yield the boronic acid
Lithiation-Borylation Route
Another approach involves:
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Protection of the phenolic hydroxyl group
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Ortho-lithiation directed by the protected phenol
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Treatment with a trialkyl borate
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Acidic hydrolysis to yield the boronic acid
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Deprotection of the phenol group
Chemical Reactivity
4-Chloro-2-hydroxyphenylboronic acid participates in various chemical transformations, with its reactivity primarily centered around the boronic acid functional group.
Key Reaction Types
Reaction Type | Description | Conditions |
---|---|---|
Suzuki-Miyaura Coupling | Cross-coupling with aryl or vinyl halides to form new C-C bonds | Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), bases (K₂CO₃, Cs₂CO₃), solvents (DME, toluene, water mixtures) |
Oxidation | Conversion of the boronic acid to phenol | H₂O₂ or other oxidizing agents |
Protodeboronation | Removal of the boronic acid group | Acidic conditions |
Transmetalation | Transfer of the aryl group to transition metals | Particularly important in catalytic cycles |
Reaction Mechanism in Suzuki-Miyaura Coupling
The boronic acid acts as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, following these general steps:
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Oxidative addition of the aryl halide to Pd(0)
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Activation of the boronic acid by base
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Transmetalation of the aryl group from boron to palladium
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Reductive elimination to form the new carbon-carbon bond
Applications in Organic Synthesis
4-Chloro-2-hydroxyphenylboronic acid has found extensive use in organic synthesis, particularly in the construction of complex molecular structures.
Heterocyclic Synthesis
It has been employed in the construction of heterocyclic systems, including:
Functional Group Transformation
The compound can be used in:
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Selective functionalization of aromatic rings
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Introduction of phenolic groups through oxidative processes
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Generation of complex phenolic structures
Pharmaceutical and Medicinal Applications
The versatility of 4-Chloro-2-hydroxyphenylboronic acid makes it valuable in pharmaceutical research and development.
Drug Development
This compound has contributed to the synthesis of potential therapeutics, including:
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RNA modulators in drug discovery, as seen in the synthesis of compounds that can influence miRNA expression
Research Tool
Its use as a synthetic intermediate enables:
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Structure-activity relationship studies
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Development of chemical probes for biological investigations
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Modification of lead compounds in drug discovery processes
Classification System | Information |
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GHS Pictogram | GHS07 |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Occupational Exposure Band | E ≤ 0.01 mg/m³ |
Comparison with Similar Boronic Acids
Understanding the relationship between structure and reactivity can be enhanced by comparing 4-Chloro-2-hydroxyphenylboronic acid with related compounds.
Compound | CAS Number | Key Differences | Impact on Reactivity |
---|---|---|---|
3-Chloro-4-hydroxyphenylboronic Acid | 182344-13-4 | Hydroxyl and chloro groups in different positions | Different electronic effects influencing coupling efficiency |
4-Hydroxyphenylboronic acid | 71597-85-8 | Lacks chloro substituent | Generally higher reactivity in Suzuki coupling |
5-Chloro-2-hydroxyphenylboronic acid | 89488-25-5 | Chloro group at position 5 instead of 4 | Different electronic distribution affecting regioselectivity |
4-Chloro-2-hydroxy-6-methylphenylboronic acid | 1207961-50-9 | Additional methyl group at position 6 | Increased steric hindrance potentially affecting coupling reactions |
Current Research and Future Directions
Ongoing research involving 4-Chloro-2-hydroxyphenylboronic acid continues to expand its applications and improve synthetic methodologies.
Emerging Applications
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Development of sustainable coupling methodologies
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Application in flow chemistry for efficient synthesis
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Exploration of novel pharmaceutical scaffolds
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Investigation of catalytic systems with improved efficiency and selectivity
Methodological Advancements
Recent advancements include:
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Improved conditions for challenging cross-coupling reactions
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Development of aqueous-phase reaction protocols
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Application in transition metal-free coupling reactions
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Integration into continuous flow synthesis platforms
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